molecular formula C16H12ClF3N2O3 B5203049 N-{5-chloro-2-methoxy-4-[(trifluoroacetyl)amino]phenyl}benzamide

N-{5-chloro-2-methoxy-4-[(trifluoroacetyl)amino]phenyl}benzamide

Cat. No. B5203049
M. Wt: 372.72 g/mol
InChI Key: UDKCGCRKPZHFHF-UHFFFAOYSA-N
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Description

N-{5-chloro-2-methoxy-4-[(trifluoroacetyl)amino]phenyl}benzamide is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. This compound is commonly known as CTB or Compound 32 and has been synthesized using various methods. The purpose of

Mechanism of Action

The mechanism of action of CTB is not fully understood, but it is believed to inhibit the activity of enzymes involved in cancer cell growth and inflammation. CTB has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, CTB has been found to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Biochemical and Physiological Effects
CTB has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. CTB has also been found to reduce inflammation by decreasing the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, CTB has been shown to have analgesic effects by reducing pain sensitivity.

Advantages and Limitations for Lab Experiments

One advantage of using CTB in lab experiments is its ability to inhibit the growth of cancer cells and reduce inflammation. This makes it a potential candidate for cancer treatment and the treatment of inflammatory diseases. Additionally, CTB has been found to have low toxicity, making it a safer alternative to other compounds. However, one limitation of using CTB in lab experiments is its limited solubility in water, which may affect its effectiveness in certain studies.

Future Directions

There are several future directions for the study of CTB. One direction is the investigation of its potential as a cancer treatment. Further studies are needed to determine the effectiveness of CTB in vivo and its potential side effects. Another direction is the investigation of its potential as an anti-inflammatory and analgesic agent. Further studies are needed to determine the optimal dosage and administration of CTB for these applications. Additionally, further research is needed to improve the solubility of CTB in water, which may increase its effectiveness in certain studies.
Conclusion
In conclusion, N-{5-chloro-2-methoxy-4-[(trifluoroacetyl)amino]phenyl}benzamide, also known as CTB or Compound 32, is a chemical compound that has potential applications in scientific research. It can be synthesized using various methods and has been found to inhibit the growth of cancer cells, reduce inflammation, and have analgesic effects. CTB has advantages and limitations for lab experiments, and there are several future directions for its study. Further research is needed to determine the full potential of CTB in scientific research.

Synthesis Methods

CTB can be synthesized through several methods, including the reaction of 5-chloro-2-methoxyaniline with trifluoroacetic anhydride, followed by the reaction with benzoyl chloride. Another method involves the reaction of 5-chloro-2-methoxyaniline with 4-nitrobenzoyl chloride, followed by reduction with iron powder and hydrochloric acid. The resulting product is then reacted with trifluoroacetic anhydride to obtain CTB.

Scientific Research Applications

CTB has been utilized in various scientific research applications, including the study of cancer, inflammation, and pain. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. CTB has also been found to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as arthritis. Additionally, CTB has been shown to have analgesic effects, making it a potential candidate for pain management.

properties

IUPAC Name

N-[5-chloro-2-methoxy-4-[(2,2,2-trifluoroacetyl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF3N2O3/c1-25-13-8-11(22-15(24)16(18,19)20)10(17)7-12(13)21-14(23)9-5-3-2-4-6-9/h2-8H,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKCGCRKPZHFHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)NC(=O)C(F)(F)F)Cl)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-chloro-2-methoxy-4-[(2,2,2-trifluoroacetyl)amino]phenyl]benzamide

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